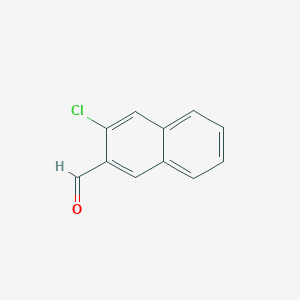
3-Chloronaphthalene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C₁₁H₇ClO. It is a derivative of naphthalene, where a chlorine atom is substituted at the third position and an aldehyde group at the second position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloronaphthalene-2-carbaldehyde typically involves the chlorination of naphthalene followed by formylation. One common method is the Vilsmeier-Haack reaction, where naphthalene is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Chloronaphthalene-2-carboxylic acid.
Reduction: 3-Chloronaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloronaphthalene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloronaphthalene-2-carbaldehyde in biological systems involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloronaphthalene-1-carbaldehyde
- 2-Chloroquinoline-3-carbaldehyde
- 3-Bromonaphthalene-2-carbaldehyde
Comparison: 3-Chloronaphthalene-2-carbaldehyde is unique due to the specific positioning of the chlorine and aldehyde groups, which influences its reactivity and applications. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and industrial applications .
Eigenschaften
CAS-Nummer |
80228-36-0 |
|---|---|
Molekularformel |
C11H7ClO |
Molekulargewicht |
190.62 g/mol |
IUPAC-Name |
3-chloronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H7ClO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H |
InChI-Schlüssel |
WBGUCFVABJAAQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



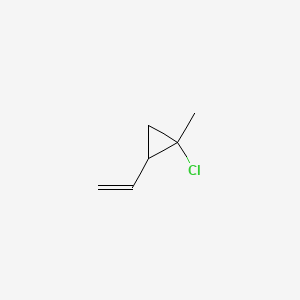
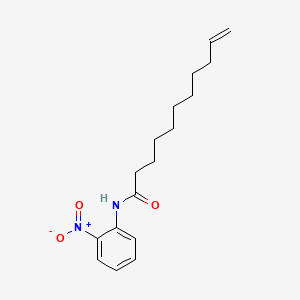
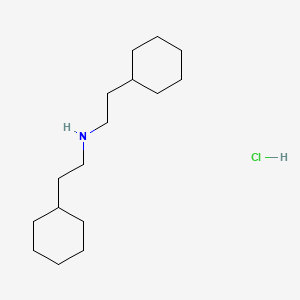
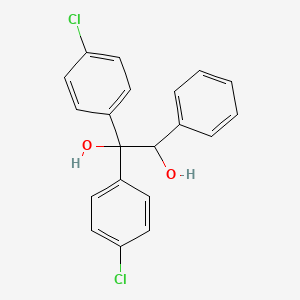


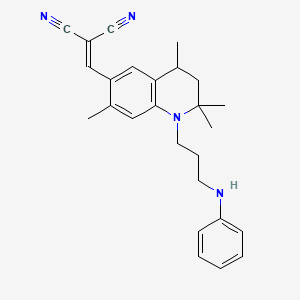
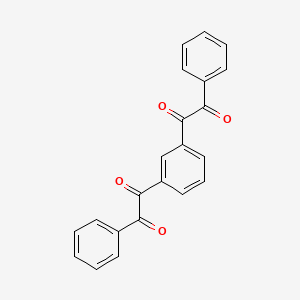
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone](/img/structure/B13792049.png)
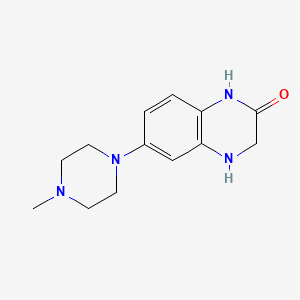
![Ethanone, 1-[2-(4-ethoxyphenyl)-4-methyl-5-thiazolyl]-](/img/structure/B13792061.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)

